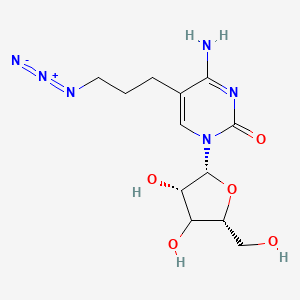

5-(3-Azidopropyl)cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-Azidopropyl)cytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in various scientific and medical applications. This compound is particularly notable for its use in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Vorbereitungsmethoden

The synthesis of 5-(3-Azidopropyl)cytidine typically involves the introduction of an azide group to a cytidine molecule. One common method includes the reaction of cytidine with 3-azidopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

5-(3-Azidopropyl)cytidine undergoes several types of chemical reactions:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming stable triazole rings. .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained cyclooctyne groups, allowing for bioconjugation without the need for a copper catalyst.

Wissenschaftliche Forschungsanwendungen

5-(3-Azidopropyl)cytidine has a broad range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and materials.

Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable triazole linkages with alkyne-modified biomolecules.

Medicine: Investigated for its potential anti-metabolic and anti-tumor activities, particularly in the inhibition of DNA methyltransferases

Wirkmechanismus

The primary mechanism of action of 5-(3-Azidopropyl)cytidine involves the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the methylation of cytosine residues, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the inhibition of DNA methylation can reactivate tumor suppressor genes .

Vergleich Mit ähnlichen Verbindungen

5-(3-Azidopropyl)cytidine can be compared with other cytidine analogs such as:

Zebularine: Another cytidine analog known for its DNA methyltransferase inhibition and potential anti-tumor activity.

5-Azacytidine: Shares a similar mechanism of action but is primarily used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

The uniqueness of this compound lies in its azide group, which enables its use in click chemistry, making it a versatile tool in various scientific fields .

Eigenschaften

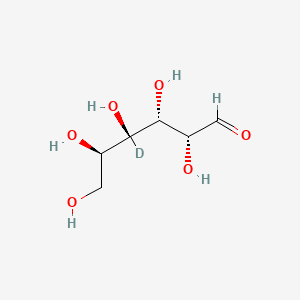

Molekularformel |

C12H18N6O5 |

|---|---|

Molekulargewicht |

326.31 g/mol |

IUPAC-Name |

4-amino-5-(3-azidopropyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1 |

InChI-Schlüssel |

YWZOTQGMVISLQT-IPILIZDMSA-N |

Isomerische SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCCN=[N+]=[N-] |

Kanonische SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)

![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)